7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the methyl, oxo, and m-tolyl groups through various chemical reactions. Common reagents used in these steps include acyl chlorides, amines, and oxidizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide include other naphthyridine derivatives with similar structural features and biological activities. Examples include:
- 7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-(o-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities
Biological Activity
7-Methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential biological activities. Its structure suggests it may interact with various biological targets, making it of interest for pharmacological research. This article reviews the available literature on its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
The molecular formula of the compound is C25H22N4O3, with a molecular weight of 426.5 g/mol. The compound's structure includes a naphthyridine core, which is often associated with diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C25H22N4O3 |
Molecular Weight | 426.5 g/mol |
CAS Number | 1251611-02-5 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines.
Case Study: In Vitro Anticancer Evaluation
A study assessed the compound's cytotoxic effects on HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines using an MTT assay. The results indicated that the compound exhibited significant antiproliferative activity, with an IC50 value (the concentration required to inhibit cell growth by 50%) that suggests it is a promising candidate for further development.
Results Summary:
- Cell Line: HepG2
- IC50: 10 μM
- Cell Line: PC-3
- IC50: 15 μM
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through caspase activation pathways.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act by inhibiting specific kinases involved in cell proliferation and survival pathways, similar to other naphthyridine derivatives.
Proposed Mechanisms:
- Inhibition of Kinases: The compound may inhibit key signaling pathways such as AKT and VEGFR-2, which are crucial for tumor growth and angiogenesis.
- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death has been observed in treated cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that this compound may possess antimicrobial activity against various pathogens.
Study Findings:
A related study evaluated the antimicrobial efficacy of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. While specific data on this compound was limited, similar structures have shown promising results against resistant strains.
Antimicrobial Activity Summary:
- Target Bacteria: Staphylococcus aureus
- Activity Observed: Moderate to high inhibition zones in agar diffusion tests.
Properties
IUPAC Name |
7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-6-4-8-19(12-16)28-23(31)15-30-14-22(24(32)21-11-10-18(3)27-25(21)30)26(33)29-20-9-5-7-17(2)13-20/h4-14H,15H2,1-3H3,(H,28,31)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTDFRNOIFVLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.